molecular formula C13H19NO2 B14823249 (4-Cyclopropoxy-2-isopropoxyphenyl)methanamine

(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine

Cat. No.: B14823249
M. Wt: 221.29 g/mol
InChI Key: MOABYLRSCQEHGJ-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-isopropoxyphenyl)methanamine can be achieved through several synthetic routes

  • Alkylation of Phenol Derivative

      Starting Material: 4-hydroxy-2-isopropoxyphenol

      Reagents: Cyclopropyl bromide, potassium carbonate

      Conditions: Reflux in acetone

      Product: 4-cyclopropoxy-2-isopropoxyphenol

  • Reductive Amination

      Starting Material: 4-cyclopropoxy-2-isopropoxybenzaldehyde

      Reagents: Ammonium acetate, sodium cyanoborohydride

      Conditions: Methanol, room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, elevated temperatures

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Alcohols or amines

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Organic solvents, room temperature

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in dichloromethane at room temperature.

Major Products

    Oxidation: 4-cyclopropoxy-2-isopropoxybenzoic acid

    Reduction: 4-cyclopropoxy-2-isopropoxybenzylamine

    Substitution: 4-bromo-2-isopropoxyphenylmethanamine

Scientific Research Applications

(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropoxy-2-methoxyphenyl)methanamine
  • (4-Cyclopropoxy-2-ethoxyphenyl)methanamine
  • (4-Cyclopropoxy-2-propoxyphenyl)methanamine

Uniqueness

(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the phenyl ring, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(4-cyclopropyloxy-2-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-9(2)15-13-7-12(16-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6,8,14H2,1-2H3

InChI Key

MOABYLRSCQEHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)CN

Origin of Product

United States

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